![molecular formula C14H19NO2 B2674328 Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 177202-65-2](/img/structure/B2674328.png)
Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
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Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 177202-65-2 . It has a molecular weight of 233.31 . It is a powder in its physical form .
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The IUPAC Name of this compound is tert-butyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI Code is 1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3 .Chemical Reactions Analysis
The synthesis of Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 233.31 and is typically stored at room temperature .Scientific Research Applications
Cascade Reactions for Tetrahydroquinoline Synthesis
Tetrahydroquinolines are valuable structural motifs found in natural products and pharmaceutical agents. Researchers have explored cascade reactions to synthesize these compounds. One notable method involves a three-component cascade reaction using 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate. The process includes Knoevenagel condensation followed by aza-Michael–Michael addition, resulting in highly substituted 1,2,3,4-tetrahydroquinolines .
Anticancer Agents Design
The scaffold of 1,2,3,4-tetrahydroquinolines has attracted attention in anticancer drug design. Researchers have explored novel derivatives with potential anticancer activity. By modifying the tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate structure, scientists aim to develop effective agents for cancer treatment .
Indole Synthesis
Tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives containing an alkyne, enyne, or diene moiety at the 4-position serve as scaffolds for synthesizing biologically active natural products. These compounds play a role in drug discovery and development .
Building Blocks for Organic Synthesis
Piperazine and N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks in organic synthesis. They contribute to the preparation of various organic compounds, such as amides, sulphonamides, Mannich bases, and Schiff’s bases .
Chemoenzymatic Kinetic Resolution
Researchers have successfully carried out the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols using immobilized lipases. This work demonstrates the potential of tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives in chemoenzymatic synthesis .
Photophysical Properties and Dye Applications
Tetrahydroquinoline derivatives exhibit interesting photophysical properties. Researchers have explored their use as dyes, photosensitizers, and antioxidants. The tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold contributes to these applications .
properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVYMXMKOCSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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